1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
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Overview
Description
"1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine" is a complex organic compound. Its analysis involves understanding its synthesis, structure, and various chemical properties.
Synthesis Analysis
The synthesis of similar compounds, like 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, has been described in literature. These are typically prepared through multi-step chemical reactions involving various reagents and catalysts (Trabanco et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(2-Furyl)-6-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-8-ylmethanone, demonstrates complex interactions like hydrogen bonding and specific angular orientations between different rings in the molecule (Yaqub et al., 2009).
Chemical Reactions and Properties
These compounds can undergo various electrophilic substitution reactions including acylation, bromination, nitration, and sulfonation. The specific reactions depend on the functional groups present in the molecule (Vlasova et al., 2010).
Physical Properties Analysis
The physical properties such as melting points, boiling points, and solubility are influenced by the molecular structure. For instance, the furyl and phenyl rings' orientations significantly affect these properties (Yaqub et al., 2009).
Chemical Properties Analysis
The chemical properties are characterized by reactivity patterns, stability under various conditions, and the ability to form derivatives through reactions like aminomethylation. These properties are pivotal in determining the compound's applications in various fields (Saldabol et al., 1971).
Scientific Research Applications
Synthesis and Chemical Reactivity
Research demonstrates the diverse synthetic applications and reactivity of compounds structurally related to the query chemical. For example, the reaction of 2-formyl-1,3-cyclohexanedione and its derivatives with various amines has been explored to yield a range of 2-aminomethylene derivatives, showcasing the versatility of these compounds in organic synthesis (Strakovs et al., 2002). Similarly, aminomethylation reactions of certain imidazo[1,2-a]pyridines have been studied, providing insights into the functionalization of related heterocyclic frameworks (Saldabol et al., 1971).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, research on piperazin-1-yl substituted heterobiaryls, including compounds with similar structural motifs to the query chemical, has led to the identification of potent ligands for biological targets such as the 5-HT7 receptors. Such studies contribute to understanding the structure-activity relationships necessary for developing therapeutic agents (Strekowski et al., 2016).
Material Science and Photophysical Properties
Research into the structural and photophysical properties of related compounds, such as those containing furyl and imidazole groups, enriches the field of material science. For instance, the study of mixed ligand fac-tricarbonyl complexes illuminates the potential of these compounds in developing new materials with specific optical or electronic properties (Mundwiler et al., 2004).
Mechanism of Action
properties
IUPAC Name |
3-(furan-2-yl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-24-14-11-23-22(24)18-9-12-25(13-10-18)21(26)16-19(20-8-5-15-27-20)17-6-3-2-4-7-17/h2-8,11,14-15,18-19H,9-10,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPIFUSMMTYWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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